molecular formula C13H13ClN2O2S B1678787 Ralitoline CAS No. 93738-40-0

Ralitoline

Cat. No.: B1678787
CAS No.: 93738-40-0
M. Wt: 296.77 g/mol
InChI Key: YJXQTIXFPYPQFT-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ralitoline involves several steps. One common synthetic route starts with the reaction of tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate. This is followed by N-methylation and ester cleavage to afford an intermediate carboxylic acid. This intermediate is then converted to the corresponding acid halogenide using phosphorus oxychloride in dimethylformamide or bromine/triphenylphosphine. Finally, the acid halogenide is condensed with 2-chloro-6-methylaniline .

Chemical Reactions Analysis

Ralitoline undergoes various chemical reactions, including:

    Reduction: Reduction reactions of this compound are also possible, but specific reagents and conditions are not extensively covered in the literature.

    Substitution: this compound can undergo substitution reactions, particularly involving its thiazolidinone moiety.

Scientific Research Applications

Ralitoline has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving sodium channel blockers.

    Biology: this compound’s effects on sodium channels make it a valuable tool in neurobiological research.

    Medicine: Its primary application is as an anticonvulsant, showing efficacy in various seizure models.

Mechanism of Action

Ralitoline exerts its effects by blocking voltage-sensitive sodium channels. This inhibition of the fast sodium inward current is both frequency- and voltage-dependent. The compound’s ability to depress the fast sodium inward current in cultured heart ventricular cells suggests that its local anesthetic properties contribute to its anticonvulsant activity .

Comparison with Similar Compounds

Ralitoline is unique among anticonvulsants due to its specific action on sodium channels. Similar compounds include:

This compound’s distinct chemical structure and specific mechanism of action make it a valuable compound in both research and clinical settings.

Properties

CAS No.

93738-40-0

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

(2Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6-

InChI Key

YJXQTIXFPYPQFT-SDQBBNPISA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)/C=C\2/N(C(=O)CS2)C

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C

Appearance

Solid powder

93738-40-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetamide, N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2- thiazolidinylidene)-, (Z)-
Ralitoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralitoline
Reactant of Route 2
Reactant of Route 2
Ralitoline
Reactant of Route 3
Reactant of Route 3
Ralitoline
Reactant of Route 4
Reactant of Route 4
Ralitoline
Reactant of Route 5
Ralitoline
Reactant of Route 6
Ralitoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.